molecular formula C13H12N4O3S2 B2388837 2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 450346-50-6

2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No. B2388837
CAS RN: 450346-50-6
M. Wt: 336.38
InChI Key: FJRGATOENVJHSW-UHFFFAOYSA-N
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Description

The compound “2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one” is a type of 1,3,4-thiadiazole derivative . Thiadiazoles belong to a group of compounds capable of transporting electrons efficiently and blocking electron holes .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is significant for their biological activity. The most stable isomeric structure among all isomeric oxadiazoles is unsubstituted 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 180–183 °C. The IR (KBr Pellet) (υ, cm -1) is 1696 (C=O), 1527 and 1346 (NO 2). The 1 H NMR (300 MHz, CDCl 3) δ (ppm) is 1.22 (t, 3 J:7.0 Hz, CH 3), 2.55 (s, CH 3), 4.14 (q, 3 J:7.0 Hz, CH 2), 6.63 (s, CH), 7.58 (t, 3 J:7.8 Hz, 1H, Ar-H), 7.68 (t, 3 J:8.1 Hz, 1H, Ar-H), 7.81 (d, 3 J:7.8 Hz, 1H, Ar-H), 7.98 (d, 3 J:8.1 Hz, 1H, Ar-H), 8.19 (d, 3 J:7.8 Hz, 1H, Ar-H), 8.32-8.36 (m, 2H, Ar-H), 8.50 (s, 1H, Ar-H) .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole Derivatives : A study involved the synthesis of various 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives to evaluate their effects on the central nervous system. Some compounds showed significant antidepressant and anxiolytic properties, comparable to reference drugs like Imipramine and Diazepam. This highlights the potential of these derivatives in therapeutic applications (Clerici et al., 2001).

Anticonvulsant and Psychotropic Activity

  • Pyrazolodiazepines as Antianxiety and Anticonvulsant Agents : Pyrazolodiazepinones were synthesized and screened for psychotropic activity. In animal models, several compounds exhibited CNS effects similar to diazepam, indicating their potential as antianxiety and anticonvulsant agents (Dewald et al., 1977).

Chemical Reactions and Properties

  • Nitration and Oxidation of Benzo-1,5-diazepine : Research showed that nitration, hydrolytic cleavage, and oxidation of 2,4-dimethylbenzo-1,5-diazepine can lead to the formation of various compounds like N,N′-diacetyl-4-nitro-1,2-phenylenediamines, benzotriazole, and 2-acetyl-3-methylquinoxaline (Levshina et al., 1970).

Cytotoxicity and Inhibition Studies

  • Inhibition and Cytotoxicity of Palladacycles : A study evaluated the in vitro activity of palladacycles as cytotoxic agents on A2780/S cells and also as inhibitors of cathepsin B, an enzyme implicated in cancer-related events. This research offers insights into the potential use of these compounds in cancer therapy (Spencer et al., 2009).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Evaluation of 1,4-diazepin Derivatives : A series of 1,4-diazepin derivatives was synthesized and evaluated for antimicrobial and anticancer activities, with some compounds showing significant efficacy against specific microbial strains and cancer cell lines. This research contributes to the development of new therapeutic agents (Verma et al., 2015).

Antihypertensive Applications

  • Synthesis of Thiosemicarbazides and Triazoles as Antihypertensive Agents : Research focused on synthesizing thiosemicarbazides and triazoles with good antihypertensive α-blocking activity and low toxicity. These findings are crucial for developing new antihypertensive medications (Abdel-Wahab et al., 2008).

Future Directions

The future directions for the research on 1,3,4-thiadiazole derivatives could involve further exploration of their potential as antitumor agents . Additionally, the green synthesis methods, which are more environmentally friendly and sustainable, could be further optimized .

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S2/c18-11-2-1-7-16-12(14-11)22-13(15-16)21-8-9-3-5-10(6-4-9)17(19)20/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRGATOENVJHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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